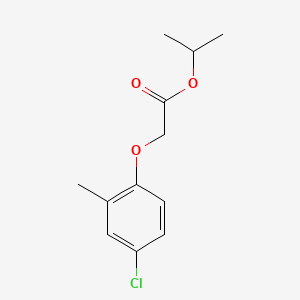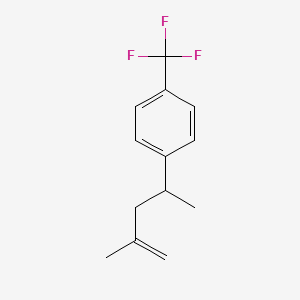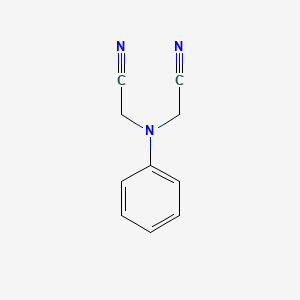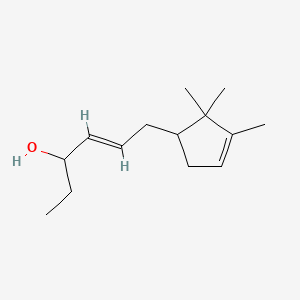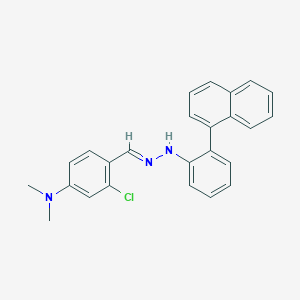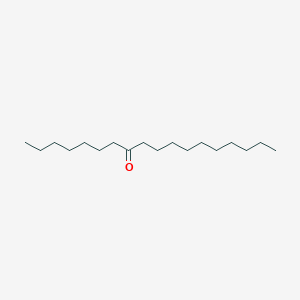
8-Octadecanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Octadecanone is a ketone with the molecular formula C18H36O It is a long-chain fatty ketone, which is a derivative of octadecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Octadecanone can be synthesized through several methods. One common method involves the reaction of octadecanoyl chloride with 8-hydroxyquinoline in the presence of aluminium chloride in nitrobenzene at 80–85°C for 15–16 hours, yielding a 50% product . Another method includes the Fries rearrangement of phenyl stearolate with aluminium chloride at 115–120°C for 2 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 8-Octadecanone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form octadecanoic acid.
Reduction: It can be reduced to form octadecanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products:
Oxidation: Octadecanoic acid.
Reduction: Octadecanol.
Substitution: Various substituted octadecanones depending on the nucleophile used.
Scientific Research Applications
8-Octadecanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing into its potential use as an antifungal and antibacterial agent.
Mechanism of Action
The mechanism of action of 8-Octadecanone, particularly its antimicrobial activity, involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is similar to other long-chain fatty ketones and fatty acids.
Comparison with Similar Compounds
- 6-Methyl-2-octadecanone
- 14-Methyl-2-octadecanone
- 6,14-Dimethyl-2-octadecanone
Comparison: 8-Octadecanone is unique due to its specific position of the ketone group on the eighth carbon of the octadecane chain. This positioning influences its chemical reactivity and biological activity. Compared to its methylated counterparts, this compound has distinct physical and chemical properties that make it suitable for specific applications, particularly in antimicrobial research .
Properties
CAS No. |
79246-41-6 |
|---|---|
Molecular Formula |
C18H36O |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
octadecan-8-one |
InChI |
InChI=1S/C18H36O/c1-3-5-7-9-10-11-13-15-17-18(19)16-14-12-8-6-4-2/h3-17H2,1-2H3 |
InChI Key |
IAIYDMODPGGWBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



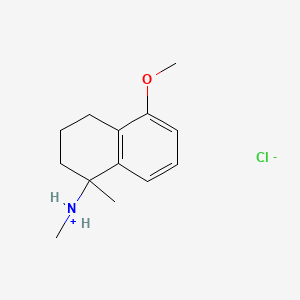
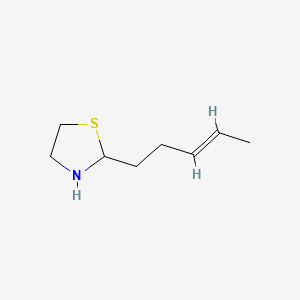
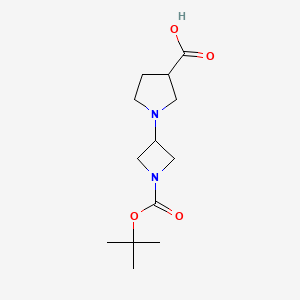
![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)
![1,8-Diazabicyclo[6.3.3]tetradecane](/img/structure/B13788453.png)
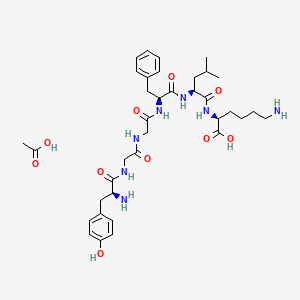
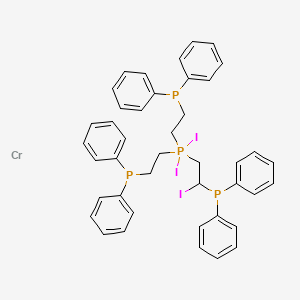
![tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate](/img/structure/B13788478.png)
